molecular formula C18H12N2O2 B10842613 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one

3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B10842613
M. Wt: 288.3 g/mol
InChI Key: FYSBXMGLLLBKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a pyridazinone core fused with an indene ring system and a phenoxymethyl substituent. This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction conditions often involve the use of solvents such as acetic acid or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antihypertensive, and anticancer properties.

    Industry: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include cyclooxygenase enzymes and various receptors involved in inflammatory and hypertensive responses .

Comparison with Similar Compounds

Uniqueness: 3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to its specific combination of a pyridazinone core with an indene ring and a phenoxymethyl substituent. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-(phenoxymethyl)indeno[1,2-c]pyridazin-5-one

InChI

InChI=1S/C18H12N2O2/c21-18-15-9-5-4-8-14(15)17-16(18)10-12(19-20-17)11-22-13-6-2-1-3-7-13/h1-10H,11H2

InChI Key

FYSBXMGLLLBKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC3=C(C4=CC=CC=C4C3=O)N=N2

Origin of Product

United States

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